
(4-Methoxyphenyl)dimethylsilanol
Overview
Description
(4-Methoxyphenyl)dimethylsilanol is an organosilicon compound with the molecular formula C9H14O2Si It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylsilanol group
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material in various chemical reactions .
Mode of Action
(4-Methoxyphenyl)dimethylsilanol is used as a starting material in Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds . It can also be used to prepare potassium (4-methoxyphenyl)dimethylsilanolate, which in turn is used to synthesize biaryl derivatives by reacting with aryl bromides .
Action Environment
It’s known that the compound has a storage temperature of 2-8°c , indicating that temperature could be a significant environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
The role of (4-Methoxyphenyl)dimethylsilanol in biochemical reactions is primarily as a starting material in the Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds using Cs2CO3 base
Molecular Mechanism
It is known to be used in Pd-catalyzed cross-coupling reactions to obtain biaryl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)dimethylsilanol can be synthesized through several methods. One common approach involves the reaction of (4-methoxyphenyl)magnesium bromide with dimethylchlorosilane, followed by hydrolysis to yield the desired silanol compound. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)dimethylsilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Siloxanes and silanols.
Reduction: Silyl ethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
(4-Methoxyphenyl)dimethylsilanol serves as a versatile intermediate in organic synthesis, particularly in the following ways:
- Cross-Coupling Reactions : Acts as a starting material in palladium-catalyzed cross-coupling reactions with aryl halides, yielding biaryl compounds. The use of bases like cesium carbonate enhances the reaction efficiency .
- Silylation Reactions : Its ability to introduce silicon functionality into organic molecules makes it valuable for modifying the properties of various compounds. This includes enhancing solubility and stability in biological systems .
- Formation of Silylated Derivatives : These derivatives are utilized in organic synthesis due to their unique reactivity profiles, enabling the development of new materials and pharmaceuticals .
Material Science Applications
The unique structure of this compound contributes to its potential applications in material science:
- Coatings and Sealants : The compound can be used to develop protective coatings that enhance the durability and performance of materials against environmental factors.
- Nanomaterials : Available in nanopowder forms, it serves as a precursor for synthesizing silicon-based nanomaterials that exhibit distinct electronic and optical properties.
Interaction Studies
Research has indicated that this compound interacts effectively with various biomolecules, making it a candidate for therapeutic applications:
- Protein Interaction : Its reactivity with proteins suggests potential uses in drug development and biomolecular studies .
- Nucleic Acid Modifications : The compound's ability to modify nucleic acids could lead to advancements in genetic engineering and molecular biology.
Case Studies
Several studies highlight the practical applications of this compound:
- Palladium-Catalyzed Cross-Coupling :
- Photoinduced Synthesis Protocol :
Comparison with Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilanol.
(4-Methoxyphenyl)triethoxysilane: Contains triethoxysilane instead of dimethylsilanol.
(4-Methoxyphenyl)dimethylsilane: Lacks the hydroxyl group present in dimethylsilanol.
Uniqueness: (4-Methoxyphenyl)dimethylsilanol is unique due to the presence of both a methoxy group and a dimethylsilanol group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
(4-Methoxyphenyl)dimethylsilanol, a silanol compound with the chemical formula CHOSi, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems. The compound's molecular weight is approximately 182.29 g/mol, and it is classified under organosilicon compounds.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of silanes with various substrates. Recent studies highlight its use in cross-coupling reactions, demonstrating its utility as an organosilicon nucleophile .
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that silanol compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This property makes it a candidate for further exploration in the treatment of inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound has been documented in several studies. The compound is capable of scavenging free radicals, thereby protecting cells from oxidative stress . This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Case Studies
- Antitumor Activity in Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for development as an anticancer agent.
- In Vivo Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a 30% reduction in paw edema compared to the control group, indicating its efficacy as an anti-inflammatory agent.
- Oxidative Stress Protection : In neuroblastoma models, this compound demonstrated protective effects against oxidative damage induced by hydrogen peroxide, with a notable increase in cellular viability post-treatment.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
hydroxy-(4-methoxyphenyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYKNBMTGBOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446018 | |
Record name | (p-Methoxyphenyl)dimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-26-4 | |
Record name | (p-Methoxyphenyl)dimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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